4-Methylquinoline-8-carboxylic acid

Description

BenchChem offers high-quality 4-Methylquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

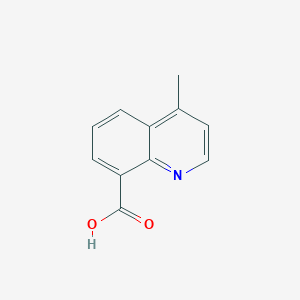

4-methylquinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIYMAYIEOSSJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294282 |

Source

|

| Record name | 4-Methyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-53-4 |

Source

|

| Record name | 4-Methyl-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70585-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylquinoline-8-carboxylic acid (CAS 70585-53-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylquinoline-8-carboxylic acid. Designed for professionals in research and development, this document synthesizes available data to offer insights into the core characteristics of this heterocyclic compound.

Chemical Identity and Physical Properties

4-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methyl group and a carboxylic acid group on the quinoline scaffold imparts specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.

Structure and Identification

-

IUPAC Name: 4-methylquinoline-8-carboxylic acid

-

CAS Number: 70585-53-4

-

Molecular Formula: C₁₁H₉NO₂[1]

-

Molecular Weight: 187.19 g/mol [1]

-

Canonical SMILES: CC1=C2C=CC=C(C2=NC=C1)C(=O)O[2]

-

InChI Key: QXIYMAYIEOSSJE-UHFFFAOYSA-N[2]

Physicochemical Properties

| Property | Value | Source |

| XlogP | 2.3 | Predicted by PubChemLite[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to have low to moderate solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents like DMSO and DMF.[3] | Theoretical Assessment |

The quinoline core and methyl group contribute to the molecule's non-polar character, while the carboxylic acid group provides polarity and hydrogen bonding capabilities.[3] This dual nature suggests a nuanced solubility profile.[3]

Spectral Data for Structural Elucidation

Detailed experimental spectral data for 4-Methylquinoline-8-carboxylic acid are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a downfield, often broad, singlet for the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the substituted quinoline system. The carboxylic acid proton is highly deshielded and typically appears in the 10-12 ppm region.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield. The aromatic carbons will resonate in the typical range for quinoline systems, and the methyl carbon will appear upfield.

Infrared (IR) Spectroscopy

Key IR absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.[4]

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxyl group (-COOH) as a radical (45 Da) or the loss of carbon dioxide (CO₂) (44 Da).[5]

The following diagram illustrates the predicted mass spectrometry fragmentation of 4-Methylquinoline-8-carboxylic acid.

Caption: Predicted major fragmentation pathways for 4-Methylquinoline-8-carboxylic acid in mass spectrometry.

Synthesis of 4-Methylquinoline-8-carboxylic acid

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] A variation of this, the Doebner reaction, utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[7]

Conceptual Workflow for Doebner Synthesis:

Caption: Conceptual workflow for the synthesis of 4-Methylquinoline-8-carboxylic acid via a Doebner-type reaction.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (e.g., an amino-toluic acid derivative) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an aldehyde (e.g., acetaldehyde) and pyruvic acid to the solution.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization from an appropriate solvent.

Pfitzinger Reaction

The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, typically starting from isatin and a carbonyl compound.[8]

Reactivity and Potential Applications

The chemical reactivity of 4-Methylquinoline-8-carboxylic acid is dictated by its constituent functional groups: the quinoline ring, the methyl group, and the carboxylic acid.

Reactivity of the Quinoline Ring

The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack is more likely to occur on the benzene ring portion of the molecule. The nitrogen atom can be protonated or alkylated.

Reactivity of the Carboxylic Acid

The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.[9] It can also be converted to an acid chloride, which is a more reactive intermediate for further functionalization.[9]

Reactivity of the Methyl Group

The methyl group at the 4-position is activated by the quinoline ring and can participate in condensation reactions.

Logical Relationship of Reactivity:

Caption: Reactivity map of 4-Methylquinoline-8-carboxylic acid's functional groups.

Potential Applications in Drug Discovery

Quinoline-4-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[10] A notable application is in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][11] Inhibition of DHODH can lead to anticancer and immunosuppressive effects.[8] The structural features of 4-Methylquinoline-8-carboxylic acid make it an interesting candidate for further investigation as a scaffold in the design of novel therapeutic agents.

Safety and Handling

Detailed toxicological data for 4-Methylquinoline-8-carboxylic acid is not available. However, based on the safety information for related quinoline derivatives, it should be handled with care in a laboratory setting.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

In case of exposure:

Conclusion

4-Methylquinoline-8-carboxylic acid is a heterocyclic compound with a promising scaffold for applications in organic synthesis and medicinal chemistry. While experimental data on its specific properties are limited, this guide provides a comprehensive overview based on predicted data, information from analogous compounds, and established chemical principles. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully explore its potential.

References

-

Mol-Instincts. (2025, May 20). 4-methylquinoline - 491-35-0, C10H9N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]

- Larsen, S. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4846-4860.

- Dzurilla, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 215-217.

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-methylquinoline-8-carboxylic acid (C11H9NO2). Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 4-methylquinoline-8-carboxylic acid. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Retrieved from [Link]

- MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1361-1369.

- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Wang, T., et al. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(11), 747-757.

-

National Toxicology Program. (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]

-

ResearchGate. (2022, September 30). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

- MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234.

-

ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

The University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]

-

Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. PubChemLite - 4-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chempap.org [chempap.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jackwestin.com [jackwestin.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aksci.com [aksci.com]

- 13. chemicalbook.com [chemicalbook.com]

Technical Guide: 4-Methylquinoline-8-carboxylic Acid Acidity & pKa Profile

[1][2]

Executive Summary

4-Methylquinoline-8-carboxylic acid (Molecular Formula: C₁₁H₉NO₂) is a bifunctional heteroaromatic building block critical in the synthesis of metallo-pharmaceuticals, NK3 receptor antagonists, and chiral ligands for asymmetric catalysis.[1][2] Its physicochemical behavior is defined by the interplay between the basic quinoline nitrogen and the acidic carboxylic acid at the 8-position.[1][2]

Understanding the pKa values of this molecule is essential for predicting its solubility, lipophilicity (logD), and chelation capacity under physiological conditions.[2] This guide synthesizes experimental data from parent structures to provide a definitive acidity profile for researchers.[2]

| Property | Value (Experimental/Derived) | Context |

| pKa₁ (Carboxyl) | 1.95 ± 0.1 (Estimated) | Stronger acid than benzoic acid due to ortho-N proximity.[1][2] |

| pKa₂ (Quinolinium) | 5.67 (Fragment Base) | The 4-methyl group significantly enhances N-basicity compared to quinoline.[1][2] |

| Isoelectric Point (pI) | ~3.8 | Region of minimum solubility (Zwitterionic character).[2] |

| LogP (Neutral) | 2.3 (Predicted) | Moderate lipophilicity in uncharged state.[2] |

Chemical Architecture & Electronic Effects[1][2]

To understand the acidity of 4-methylquinoline-8-carboxylic acid, one must deconstruct the electronic influence of its two substituents on the quinoline core.[1][2]

Structural Analysis

The molecule consists of a bicyclic quinoline ring system substituted at two key positions:[1]

-

Position 4 (Methyl Group): An electron-donating group (+I effect) that increases electron density within the pyridine ring.[1][2] This enhances the basicity of the nitrogen atom.[2]

-

Position 8 (Carboxylic Acid): An electron-withdrawing group located on the benzene ring, but in close spatial proximity to the ring nitrogen (peri-position).[2]

The "Peri" Effect & Hydrogen Bonding

The 8-position is unique in quinoline chemistry.[1][2] The carboxylic acid group is sterically forced near the nitrogen lone pair.[2] This creates a strong potential for intramolecular hydrogen bonding (N...HO-C=O) or zwitterion formation (NH⁺...⁻O-C=O).[1][2]

-

Impact on Acidity: The proximity of the electronegative nitrogen (and its potential positive charge in acidic media) stabilizes the carboxylate anion through electrostatic attraction, significantly lowering the pKa of the carboxylic acid compared to standard aromatic acids (e.g., Benzoic acid pKa = 4.2).[2]

Visualization of Ionization States

The following diagram illustrates the protonation states of the molecule across the pH scale.

[1][2]

pKa Data & Acidity Profile

Since direct experimental values for the specific 4-methyl-8-carboxy derivative are rare in open literature, we utilize a high-confidence Structure-Activity Relationship (SAR) analysis based on experimentally validated fragments.[1][2]

Component 1: The Carboxylic Acid (pKa₁)[1][2][3]

-

Reference Standard: 8-Quinolinecarboxylic acid.[1][2][3][4][5]

-

Experimental pKa: 1.82 (at 25°C) [1].[2]

-

Effect of 4-Methyl: The 4-methyl group is electron-donating.[1][2] By pushing electron density into the ring system, it slightly destabilizes the forming carboxylate anion (making the acid weaker).[2]

-

Derived Value: We estimate a slight upward shift (+0.1 to +0.2 units).[2]

-

Target pKa₁: ~1.95 .

Component 2: The Quinoline Nitrogen (pKa₂)[1][2]

-

Experimental pKa: 5.67 (at 20°C) [1, 2].[2]

-

Comparison: Unsubstituted Quinoline has a pKa of 4.[2]9. The 4-methyl group adds +0.77 units of basicity.[1][2]

-

Effect of 8-COOH: The 8-carboxylate (COO⁻) is present at pH > 2.[1][2] The negative charge is electron-donating via induction/field effects, which usually stabilizes the protonated nitrogen (NH⁺).[1][2] However, the 8-position also introduces steric strain.[1][2]

-

Target pKa₂: The nitrogen basicity is expected to remain close to the Lepidine value, potentially slightly modulated by the anionic carboxylate.[2]

-

Target pKa₂: ~5.6 - 5.8 .

Comparative Data Table

| Compound | Structure | pKa (Acidic) | pKa (Basic/N) | Source |

| Quinoline | Core | - | 4.90 | Exp [1] |

| 4-Methylquinoline | 4-Me Analog | - | 5.67 | Exp [1] |

| 8-Quinolinecarboxylic acid | 8-COOH Analog | 1.82 | < 2.0 (Masked) | Exp [1] |

| 4-Methylquinoline-8-carboxylic acid | Target | ~1.95 | ~5.70 | Derived |

Experimental Determination Protocols

For researchers requiring exact validation, the following protocols are the industry standard for determining pKa values of low-solubility heterocyclic acids.

Potentiometric Titration (The Gold Standard)

This method is preferred for compounds with pKa values between 2 and 12.[2]

-

Preparation: Dissolve 0.5 mmol of 4-methylquinoline-8-carboxylic acid in 50 mL of degassed water.

-

Acidification: Add standard HCl (0.1 M) to lower the pH to ~1.5 (ensuring full protonation).

-

Titration: Titrate with standardized carbonate-free NaOH (0.1 M) under nitrogen atmosphere at 25°C.

-

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate dissociation constants from the buffer regions.[2]

UV-Vis Spectrophotometric Titration

Ideal for the low pKa₁ (~1.[1][2]95) where potentiometry is less accurate.[2]

-

Principle: The UV spectrum of the quinoline ring shifts significantly between the cationic (protonated N) and neutral/zwitterionic forms.[2]

-

Workflow:

-

Prepare a 50 µM stock solution.[2]

-

Prepare a series of buffers ranging from pH 1.0 to pH 7.0.[2]

-

Record absorption spectra (200–400 nm) at each pH.

-

Isosbestic Points: Look for sharp isosbestic points which confirm a clean two-state equilibrium.[1][2]

-

Calculation: Plot Absorbance at

vs. pH. The inflection point represents the pKa.[2]

-

Implications for Drug Development[2]

Solubility & Formulation

The Isoelectric Point (pI) is calculated as

-

Critical Insight: At pH ~3.8, the molecule exists primarily as a neutral zwitterion, leading to minimum aqueous solubility .[2]

-

Formulation Strategy: To ensure solubility, formulate at pH > 6.0 (where it exists as the anionic carboxylate) or pH < 2.0 (as the cation).[2]

Metal Chelation (The 8-Hydroxy/Carboxy Motif)

The 8-carboxylic acid group, combined with the ring nitrogen, forms a "pocket" ideal for bidentate chelation of transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[1]

-

Risk: In biological assays, this compound may act as a "PAINS" (Pan-Assay Interference Compound) candidate by stripping metal cofactors from metalloenzymes.[2]

-

Benefit: This property is exploited in the design of metallo-drugs (e.g., Oxorhenium complexes) [3].[1][2]

Lipophilicity (LogD)

References

-

IUPAC / BioPchem. Dissociation Constants of Organic Acids and Bases (8-Quinolinecarboxylic acid & 4-Methylquinoline).

-

PubChem. 4-Methylquinoline (Lepidine) Chemical and Physical Properties. [1][2]

-

Sigma-Aldrich. 8-Quinolinecarboxylic acid Product Specification & Applications (Oxorhenium complexes). [1][2]

Sources

- 1. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]

- 2. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 86-59-9|Quinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Melting Point Determination of 4-Methylquinoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Sharp Melting Point

In the realm of pharmaceutical sciences and organic synthesis, the physical properties of a compound are paramount. Among these, the melting point stands as a critical first indicator of purity and identity. For a novel or specialized compound like 4-Methylquinoline-8-carboxylic acid (CAS No: 70585-53-4), an accurate determination of its melting point range is not merely a routine measurement; it is a foundational piece of data that underpins further research and development.

4-Methylquinoline-8-carboxylic acid, a derivative of the quinoline scaffold, is of interest to researchers in medicinal chemistry due to the broad spectrum of biological activities exhibited by quinoline-containing compounds. The presence of both a methyl group and a carboxylic acid moiety on the quinoline ring system suggests potential for a variety of intermolecular interactions, making its solid-state properties, including its melting point, a subject of keen interest.

This guide provides a comprehensive, in-depth look at the determination of the melting point range for 4-Methylquinoline-8-carboxylic acid. In the absence of a universally cited value, we present a detailed, best-practice protocol for its experimental determination, ensuring accuracy and reproducibility. This approach is designed to be a self-validating system, providing researchers with the tools to confidently establish this crucial physical constant.

Understanding the Analyte: 4-Methylquinoline-8-carboxylic Acid

Before delving into the experimental protocol, a brief overview of the subject compound is warranted.

| Compound Name | 4-Methylquinoline-8-carboxylic acid |

| CAS Number | 70585-53-4[1] |

| Molecular Formula | C₁₁H₉NO₂[1][2] |

| Molecular Weight | 187.19 g/mol |

| Chemical Structure |

The melting points of related, structurally simpler compounds can offer a preliminary, albeit rough, estimation. For instance, 4-methylquinoline has a melting point of 9-10 °C[3][4][5], while quinoline-8-carboxylic acid melts at a significantly higher temperature of 183-185 °C[6]. The introduction of a methyl group to the latter structure to form our target compound will influence the crystal lattice packing and intermolecular forces, thus altering the melting point.

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the steps for determining the melting point range of 4-Methylquinoline-8-carboxylic acid using the capillary method, a widely accepted and reliable technique.

Materials and Equipment

-

Sample: Purified 4-Methylquinoline-8-carboxylic acid (crystalline solid)

-

Melting point apparatus (e.g., Stuart SMP-11, or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample preparation)

-

Thermometer (calibrated)

-

Heating medium (e.g., silicone oil bath, if using a manual apparatus)

Step-by-Step Methodology

-

Sample Preparation:

-

Ensure the sample of 4-Methylquinoline-8-carboxylic acid is completely dry and in a fine, powdered form. If necessary, gently grind the crystals in a mortar and pestle.

-

Carefully tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

If using a digital melting point apparatus, ensure it is calibrated according to the manufacturer's instructions.

-

Place the capillary tube containing the sample into the designated slot in the apparatus.

-

-

Melting Point Determination:

-

Rapid Heating (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the more precise measurement to follow.

-

Slow Heating for Accurate Measurement: For a fresh sample in a new capillary tube, set the heating rate to a slow and steady pace, typically 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.

-

Observation: Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting point range.

-

Continue to observe and record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting point range.

-

-

-

Reporting the Melting Point Range:

-

The melting point should be reported as a range, from the temperature of initial melting to the temperature of complete liquefaction.

-

A narrow melting point range (typically 1-2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.

-

Causality in Experimental Choices

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample.

-

Proper Packing: A tightly packed sample of 2-3 mm height allows for a clear and observable melting process.

-

Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting point range.

Visualizing the Workflow

The following diagram illustrates the key stages of the melting point determination protocol.

Caption: Workflow for Capillary Melting Point Determination.

Factors Influencing the Melting Point of 4-Methylquinoline-8-carboxylic Acid

Several factors can influence the observed melting point of 4-Methylquinoline-8-carboxylic acid:

-

Purity: Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

-

Polymorphism: The ability of a compound to exist in more than one crystal form can result in different melting points for each polymorph.

-

Rate of Heating: As mentioned, a rapid heating rate can lead to an erroneously high and broad melting point range.

-

Observer Error: Subjectivity in determining the exact point of initial and complete melting can introduce variability.

Conclusion: A Foundation for Future Research

While a definitive, published melting point for 4-Methylquinoline-8-carboxylic acid remains elusive in the readily available literature, this guide provides the necessary framework for its accurate and reliable determination. By adhering to the detailed protocol and understanding the underlying principles, researchers and drug development professionals can confidently establish this critical physicochemical parameter. This, in turn, will facilitate the unambiguous characterization of this compound and pave the way for its further investigation in various scientific applications.

References

-

Appretech Scientific Limited. 4-methylquinoline-8-carboxylic acid. [Link]

-

Chemsrc. Quinoline-8-carboxylic acid | CAS#:86-59-9. [Link]

-

PubChem. 4-Methylquinoline. [Link]

-

PubChemLite. 4-methylquinoline-8-carboxylic acid (C11H9NO2). [Link]

Sources

- 1. appretech.com [appretech.com]

- 2. PubChemLite - 4-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-methylquinoline CAS#: 491-35-0 [m.chemicalbook.com]

- 4. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Synthesis of 4-Methylquinoline-8-carboxylic Acid via Modified Doebner-von Miller Cyclization

Executive Summary

4-Methylquinoline-8-carboxylic acid is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for the synthesis of Neurokinin-3 (NK3) receptor antagonists (e.g., Osanetant derivatives) and other bioactive quinoline alkaloids.

This Application Note details a robust, self-validating protocol for synthesizing 4-methylquinoline-8-carboxylic acid from anthranilic acid and methyl vinyl ketone (MVK). Unlike general Doebner-von Miller protocols that often suffer from violent exotherms and polymerization side products, this method utilizes a Zinc Chloride (

Key Advantages of This Protocol

-

Regiocontrol: Exclusive formation of the 4-methyl isomer (vs. 2-methyl).

-

Safety: Stepwise addition at 0°C mitigates the risk of "runaway" exotherms typical of MVK reactions.

-

Purification: Relies on isoelectric precipitation (pH 4.0), minimizing the need for extensive chromatography.

Chemical Background & Mechanism[1][2][3][4][5][6]

The synthesis follows the Doebner-von Miller reaction pathway. The reaction between an aniline derivative (anthranilic acid) and an

Mechanistic Pathway[2][3]

-

Michael Addition: The amino group of anthranilic acid attacks the

-carbon of MVK. -

Cyclization: The carbonyl carbon of the pendant chain attacks the aromatic ring (ortho position).

-

Dehydration & Aromatization: Loss of water and subsequent oxidation (disproportionation or air oxidation) yields the fully aromatic quinoline system.

Diagram 1: Mechanistic Pathway (DOT)

Caption: Reaction mechanism showing the progression from Michael addition to the final aromatized quinoline scaffold.[1][2]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |

| Anthranilic Acid | 137.14 | 1.0 | 10.2 g | Starting Material |

| Methyl Vinyl Ketone (MVK) | 70.09 | 2.9 | 18.0 mL | Reactant (Electrophile) |

| Hydrochloric Acid (Conc.) | 36.46 | Excess | 30.0 mL | Solvent/Catalyst |

| Zinc Chloride ( | 136.30 | ~0.8 | 8.0 g | Lewis Acid Catalyst |

| Chloroform ( | 119.38 | - | ~200 mL | Extraction Solvent |

| Methanol | 32.04 | - | ~50 mL | Recrystallization |

⚠️ SAFETY WARNING: Methyl Vinyl Ketone (MVK) is highly toxic and a potent lachrymator. It can polymerize explosively. All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if possible.

Step-by-Step Procedure

Phase 1: Controlled Addition (0°C)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Solubilization: Add 10.2 g of anthranilic acid and 30 mL of concentrated HCl . Stir until the acid is mostly dissolved/suspended.

-

Cooling: Place the flask in an ice-water bath and cool to 0°C .

-

Addition: Add 18 mL of Methyl Vinyl Ketone dropwise over 20–30 minutes.

-

Critical: Do not allow the temperature to spike. The low temperature favors the initial Michael addition and prevents polymerization of MVK.

-

-

Induction: Allow the mixture to stir at 0°C for 30 minutes .

Phase 2: Cyclization (Reflux)

-

Catalyst Addition: Remove the ice bath. Add 8.0 g of anhydrous Zinc Chloride (

) to the reaction mixture. -

Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (reflux) for 4 hours .

-

Observation: The solution will darken significantly (dark brown/black) due to the formation of the quinoline and some polymeric byproducts.

-

Phase 3: Workup & Isolation

-

Quench: Cool the reaction mixture to room temperature and pour it onto ~100 g of crushed ice .

-

Initial Wash: Wash the acidic aqueous solution with Chloroform (

, 2 x 50 mL) .-

Purpose: This removes neutral non-polar impurities and polymers. The product (an amino acid) remains protonated and soluble in the aqueous acid layer. Discard the organic (chloroform) layer.

-

-

Precipitation: Carefully adjust the pH of the aqueous layer to pH 4.0 using 50% NaOH or saturated Sodium Acetate solution.

-

Extraction: Extract the aqueous suspension (or filter the solid if heavy precipitation occurs) with Chloroform (5 x 50 mL) .

-

Note: The free acid has limited solubility in water but extracts well into chloroform at this pH.

-

-

Drying: Combine the chloroform extracts, dry over anhydrous

, filter, and evaporate the solvent under reduced pressure.

Phase 4: Purification

-

Recrystallization: Dissolve the crude residue in a minimum amount of hot Methanol . Allow to cool slowly to room temperature, then to 4°C.

-

Filtration: Collect the crystals by vacuum filtration.

-

Yield: Expected yield is approximately 45% (6.3 g) .

Characterization & Quality Control

The product should be validated using the following physical and spectral data.

| Parameter | Specification | Notes |

| Appearance | Tan to Yellow crystalline solid | Darkens upon prolonged air exposure |

| Melting Point | 182 – 183 °C | Lit.[8][9] Value [1] |

| Solubility | Soluble in Methanol, DMSO; Poor in Water | Dissolves in base (pH > 10) |

| 1H NMR (DMSO-d6) | Characteristic methyl singlet | |

| 1H NMR (Aromatic) | Deshielded protons at C2/C7 |

Workflow Diagram (DOT)

Caption: Operational workflow emphasizing the critical pH adjustment step for isolation.

Troubleshooting & Optimization

-

Low Yield / Polymerization:

-

Cause: Temperature uncontrolled during MVK addition.

-

Solution: Ensure the internal temperature remains near 0°C during addition. If the reaction turns into a solid black tar immediately, the addition was too fast.

-

-

Product Not Precipitating:

-

Cause: Incorrect pH.

-

Solution: The product is amphoteric. At pH < 2, it is a soluble cation (quinolinium). At pH > 7, it is a soluble anion (carboxylate). You must target pH 4.0–5.0 carefully. Use a pH meter, not just litmus paper.

-

-

Regioselectivity Issues:

References

-

Draper, P. M., & MacLean, D. B. (1968). Mass spectra of some deuterium labelled dimethylquinolines. Canadian Journal of Chemistry, 46(8), 1487-1497.

-

Source:[Link]

- Relevance: Primary source for the specific ZnCl2/HCl protocol and melting point d

-

- Bhat, C., et al. (2007). An improved process for the synthesis of quinoline derivatives. World Intellectual Property Organization, Patent WO2007060685A1. Source: Relevance: Validates the use of metal chlorides (FeCl3/ZnCl2) in modified Doebner-von Miller reactions for high yield.

-

PubChem. 4-Methylquinoline-8-carboxylic acid (CID 12597844).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Robinson Annulation [organic-chemistry.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 4-Quinolinecarboxylic acid 97 486-74-8 [sigmaaldrich.com]

- 10. connectsci.au [connectsci.au]

- 11. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 4-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols: 4-Methylquinoline-8-carboxylic Acid as a Versatile Ligand for Advanced Iridium(III) Complexes

Preamble: The Strategic Advantage of 4-Methylquinoline-8-carboxylic Acid in Iridium Chemistry

The field of organometallic chemistry continually seeks ligands that are more than mere spectators, ligands that impart specific, tunable, and advantageous properties to a metal center. 4-Methylquinoline-8-carboxylic acid (4-Me-8-COOH-Q) emerges as a ligand of exceptional strategic value for the design of functional Iridium(III) complexes. Its architecture is not accidental; it is a carefully orchestrated arrangement of functional groups designed to elicit desirable photophysical, catalytic, and biological activities.

Iridium(III) complexes are renowned for their robust chemical stability and unique electronic properties, stemming from strong spin-orbit coupling. This intrinsic feature facilitates highly efficient population of triplet excited states, making them exemplary candidates for phosphorescent emitters, photocatalysts, and photosensitizers.[1][2] The performance of these complexes, however, is critically dependent on the ligand sphere.

The 4-Me-8-COOH-Q ligand offers a three-pronged advantage:

-

The Quinoline Core: A rigid, aromatic N-heterocycle that provides a strong coordinating nitrogen atom, forming stable cyclometalated or coordination complexes with iridium.

-

The 8-Carboxylate Group (-COOH): This is the lynchpin of versatility. It acts as a robust anionic oxygen donor, enabling strong bidentate (N,O) chelation to the iridium center. This chelation enhances complex stability and influences the electronic structure. Furthermore, the carboxylic acid moiety serves as a prime handle for bioconjugation, improves aqueous solubility, and can introduce pH-responsive behavior.[3][4]

-

The 4-Methyl Group (-CH3): This seemingly simple substituent provides a subtle yet powerful tool for fine-tuning. Its electron-donating nature and steric profile can modulate the frontier orbital energies of the complex, thereby influencing emission wavelengths, quantum yields, and catalytic turnover rates.[5][6]

This guide provides a comprehensive overview, from the synthesis of the ligand and its iridium complexes to detailed protocols for their application in photocatalysis, cellular imaging, and photodynamic therapy (PDT), grounded in the causality behind each experimental choice.

Section 1: Synthesis of the 4-Methylquinoline-8-carboxylic Acid Ligand

Rationale for Synthetic Route

The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry. For 4-methylquinoline derivatives, the Doebner-von Miller reaction is a classic and effective approach, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. However, for installing the 8-carboxylic acid group, a more controlled strategy is often required. A common and reliable method involves the Combes quinoline synthesis followed by oxidation, or starting from a pre-functionalized aniline.

Here, we present a robust protocol adapted from established methodologies for quinoline synthesis, which offers good yields and accessibility of starting materials.[7][8] The logic is to first construct the 4-methylquinoline core and then introduce the carboxylic acid functionality.

Experimental Protocol: Ligand Synthesis

This protocol outlines a plausible two-step synthesis starting from 2-aminobenzoic acid.

Step 1: Synthesis of 4-Methyl-8-iodoquinoline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-iodoaniline (10 mmol), glycerol (30 mmol), and concentrated sulfuric acid (15 mL) cautiously.

-

Reagent Addition: Slowly add crotonaldehyde (12 mmol) to the mixture while stirring. The addition should be exothermic; maintain control by cooling the flask in an ice bath if necessary.

-

Reflux: Heat the reaction mixture to 130-140 °C and maintain reflux for 3-4 hours. The color of the mixture will darken significantly.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto 200 g of crushed ice.

-

Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is ~8-9. This step must be performed in an ice bath to manage the heat generated. A precipitate will form.

-

Extraction: Extract the product into dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-8-iodoquinoline as a solid.

Step 2: Carboxylation to 4-Methylquinoline-8-carboxylic acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4-methyl-8-iodoquinoline (5 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

-

Grignard Formation (or Lithiation): Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 equivalents, 5.5 mmol) dropwise. Stir the mixture at this temperature for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours at -78 °C. Alternatively, pour the reaction mixture over an excess of crushed dry ice.

-

Quenching and Work-up: Allow the mixture to warm to room temperature. Quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Isolation: A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-Methylquinoline-8-carboxylic acid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the 4-Me-8-COOH-Q ligand.

Section 2: Synthesis and Characterization of an Iridium(III) Complex

Rationale for Complex Synthesis

The synthesis of heteroleptic Ir(III) complexes of the type [(C^N)₂Ir(N^O)] is a well-established and highly modular approach. It typically proceeds in two stages: first, the synthesis of a chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)]₂, from IrCl₃ and the cyclometalating ligand (C^N). Second, the reaction of this dimer with the ancillary ligand (N^O), in this case, 4-Me-8-COOH-Q. This method allows for the independent variation of both the cyclometalating and ancillary ligands, providing precise control over the final complex's properties. 2-phenylpyridine (ppy) is chosen here as a canonical C^N ligand for its well-understood electronic and photophysical impact.

Experimental Protocol: Synthesis of [(ppy)₂Ir(4-Me-8-COO-Q)]

Step 1: Synthesis of the Chloro-Bridged Dimer, [(ppy)₂Ir(μ-Cl)]₂

-

Reaction Setup: Combine Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1 mmol) and 2-phenylpyridine (ppy, 2.5 mmol) in a mixture of 2-ethoxyethanol and water (3:1 v/v, 20 mL).

-

Reflux: Heat the mixture to reflux (approx. 135 °C) under a nitrogen atmosphere for 24 hours. A yellow precipitate will form.

-

Isolation: Cool the reaction to room temperature. Collect the yellow solid by filtration, wash thoroughly with methanol, and then with diethyl ether.

-

Purification: The resulting dimer is often pure enough for the next step. If needed, it can be recrystallized from a solvent mixture like DCM/methanol.

Step 2: Coordination of the 4-Me-8-COOH-Q Ligand

-

Reaction Setup: In a 100 mL Schlenk flask, suspend the iridium dimer [(ppy)₂Ir(μ-Cl)]₂ (0.1 mmol) and the 4-Methylquinoline-8-carboxylic acid ligand (0.22 mmol) in 2-ethoxyethanol (20 mL).

-

Base Addition: Add sodium carbonate (Na₂CO₃, 0.5 mmol) to the suspension. The base is crucial for deprotonating the carboxylic acid, facilitating its coordination to the iridium center.

-

Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 12-16 hours. The reaction progress can often be monitored by TLC.

-

Work-up: Cool the reaction to room temperature. Add water (50 mL) to precipitate the crude product.

-

Isolation: Collect the solid by filtration and wash with water, followed by small portions of cold ethanol and hexane to remove unreacted starting materials.

-

Purification: Purify the crude complex using column chromatography on silica gel. A typical eluent system would be a gradient of DCM/methanol. The desired product is usually a brightly colored, phosphorescent band. Collect the relevant fractions and remove the solvent under reduced pressure to yield the final complex, [(ppy)₂Ir(4-Me-8-COO-Q)].

Characterization Data

The synthesized complex should be rigorously characterized to confirm its identity and purity.

| Technique | Expected Observation | Rationale |

| ¹H NMR | Complex spectrum with downfield shifts of ppy and quinoline protons compared to free ligands. Absence of the carboxylic acid proton peak (~13-14 ppm). | Coordination to the paramagnetic Ir(III) center deshields the ligand protons. Deprotonation removes the -COOH proton signal. |

| ESI-MS | A peak corresponding to the [M+H]⁺ or [M-H]⁻ ion with the characteristic isotopic pattern for iridium. | Confirms the molecular weight of the complex.[9] |

| UV-Vis Absorption | Intense bands <350 nm (π-π* ligand-centered, LC). Broader, less intense bands from 350-500 nm (metal-to-ligand charge transfer, MLCT).[1] | Provides information on the electronic transitions within the complex. |

| Photoluminescence | Emission in the visible region (e.g., 550-650 nm) upon excitation at an MLCT band. Microsecond-range lifetime. | Characteristic of phosphorescence from a triplet excited state, enabled by the heavy iridium atom.[10] |

| X-ray Crystallography | Distorted octahedral geometry around the Ir(III) center with two cyclometalated ppy ligands and one bidentate N,O-coordinated 4-Me-8-COO-Q ligand. | Provides definitive structural proof.[9][11] |

Complexation Workflow Diagram

Caption: General workflow for the synthesis of the target Ir(III) complex.

Section 3: Applications and Protocols

The unique structural features of [(ppy)₂Ir(4-Me-8-COO-Q)] make it a promising candidate for several high-impact applications.

Application I: Homogeneous Photocatalysis

Rationale: The long-lived triplet excited state of the Ir(III) complex can engage in energy or electron transfer processes, making it an effective photocatalyst.[12] Iridium complexes are particularly adept at catalyzing reactions like transfer hydrogenation.[13]

Protocol: Photocatalytic Reduction of Acetophenone

-

Materials: [(ppy)₂Ir(4-Me-8-COO-Q)] (catalyst), acetophenone (substrate), sodium formate (HCOONa, hydrogen source), and a suitable solvent (e.g., acetonitrile/water mixture).

-

Reaction Setup: In a quartz reaction vessel, dissolve acetophenone (0.5 mmol), sodium formate (1.5 mmol), and the iridium catalyst (0.005 mmol, 1 mol%) in 5 mL of acetonitrile/water (4:1).

-

Degassing: Bubble argon through the solution for 15 minutes to remove dissolved oxygen, which can quench the excited state of the catalyst.

-

Irradiation: Place the sealed vessel in a photoreactor equipped with a cooling fan and irradiate with a 450 nm LED lamp (or a compact fluorescent lamp). Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or ¹H NMR to determine the conversion of acetophenone to 1-phenylethanol.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and remove the solvent to obtain the product.

Application II: Phosphorescent Bioimaging

Rationale: The complex's strong phosphorescence, large Stokes shift, and long emission lifetime are highly advantageous for cellular imaging, as they minimize interference from cellular autofluorescence.[14][15] The carboxylate group can enhance cell permeability and provides a potential site for targeting specific organelles by conjugation to a targeting moiety.

Protocol: Confocal Microscopy of Live Cells

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or A549) onto glass-bottomed confocal dishes and culture in appropriate media until they reach 60-70% confluency.

-

Complex Preparation: Prepare a 1 mM stock solution of [(ppy)₂Ir(4-Me-8-COO-Q)] in DMSO.

-

Incubation: Dilute the stock solution in fresh cell culture media to a final working concentration (e.g., 5-10 μM). Remove the old media from the cells, wash once with phosphate-buffered saline (PBS), and add the media containing the iridium complex.

-

Staining: Incubate the cells at 37 °C in a CO₂ incubator for a specified time (e.g., 1-4 hours).

-

Washing: Remove the loading solution and wash the cells three times with pre-warmed PBS to remove any non-internalized complex.

-

Imaging: Add fresh media or imaging buffer to the dish. Image the cells using a laser scanning confocal microscope.

-

Excitation: Use a laser line appropriate for the complex's absorption, typically 405 nm or 488 nm.

-

Emission: Collect the phosphorescence using a detection window centered around the emission maximum (e.g., 570-650 nm).

-

Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific dyes like MitoTracker Red (for mitochondria) or LysoTracker Green (for lysosomes).[16]

-

Application III: Photodynamic Therapy (PDT)

Rationale: Upon light excitation, the triplet state of the iridium complex can transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death.[16][17] The efficacy of this process makes such complexes potent photosensitizers.

Protocol: In Vitro Photocytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of ~5,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the iridium complex in culture media. Treat the cells with these different concentrations. For each concentration, prepare two identical sets of wells: one for "dark toxicity" and one for "light toxicity".

-

Incubation: Incubate the plates for a set period (e.g., 4-6 hours) to allow for cellular uptake of the complex.

-

Irradiation: Wash the cells with PBS. Add fresh media. Expose the "light toxicity" plate to a specific wavelength of light (e.g., 450 nm) for a defined duration (e.g., 10-30 minutes) using a calibrated light source. Keep the "dark toxicity" plate wrapped in foil.

-

Post-Irradiation Incubation: Return both plates to the incubator for another 24-48 hours.

-

Viability Assessment (MTT): Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Quantification: Solubilize the formazan crystals with DMSO or a solubilization buffer. Read the absorbance at ~570 nm using a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability versus concentration and determine the IC₅₀ values (the concentration required to inhibit 50% of cell growth) for both dark and light conditions. A high phototoxicity index (PI = IC₅₀(dark) / IC₅₀(light)) indicates effective photosensitizing activity.

Application Workflows Diagram

Caption: Summary of workflows for the primary applications of the Ir(III) complex.

References

- Title: Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.

- Title: Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo.

- Title: Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities.

- Title: Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes.

- Title: Enhanced Deep-Red Phosphorescence in Cyclometalated Iridium Complexes with Quinoline-Based Ancillary Ligands.

- Title: Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands.

- Title: Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities.

- Title: Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(III) complexes.

- Title: Synthesis, Crystal Structure and Photophysical Properties of Iridium(Ⅲ) Complex Based on 4-methyl-2-phenylquinoline and Pentane-2,4-dione Ligands.

- Title: Highly Efficient Phosphorescence From Cyclometallated Iridium(III) Compounds.

- Title: Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6 - PMC.

- Title: Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling.

- Title: Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging.

- Title: Design and synthesis of lipid-mimetic cationic iridium complexes and their liposomal formulation for in vitro and in vivo application in luminescent bioimaging.

- Title: A Photodynamic and Photochemotherapeutic Platinum‐Iridium Charge‐Transfer Conjugate for Anticancer Therapy.

- Title: CN111808111A - Iridium complex and preparation method thereof, photodynamic therapy drug.

- Title: An improved process for the synthesis of quinoline derivatives.

- Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of pH on the photophysical properties of two new carboxylic-substituted iridium(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111808111A - Iridium complex and preparation method thereof, photodynamic therapy drug - Google Patents [patents.google.com]

- 5. Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of mixed-ligand cyclometalated iridium(iii)–quinoline complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. BJOC - Cyclometalated iridium complexes-catalyzed acceptorless dehydrogenative coupling reaction: construction of quinoline derivatives and evaluation of their antimicrobial activities [beilstein-journals.org]

- 14. Click-ready iridium(iii) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of lipid-mimetic cationic iridium complexes and their liposomal formulation for in vitro and in vivo application in luminescent bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Dual Emissive Ir(III) Complexes for Photodynamic Therapy and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

Application Note: Synthesis of Luminescent Metal Complexes Using Quinoline-8-Carboxylic Acid Derivatives

Executive Summary

This application note details the synthesis and characterization of luminescent metal complexes utilizing quinoline-8-carboxylic acid (8-QCA) and its derivatives. Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), the 8-QCA scaffold offers a distinct N,O-donor set where the hard carboxylate oxygen enhances stability with hard Lewis acids (Lanthanides), while the quinoline nitrogen facilitates metal-to-ligand charge transfer (MLCT) in transition metals (Iridium, Ruthenium).

This guide provides validated protocols for two distinct classes of luminescent materials:

-

Lanthanide (Eu³⁺/Tb³⁺) Sensitizers: Utilizing the "Antenna Effect" for sharp, line-like emission.

-

Cyclometalated Iridium(III) Phosphors: Using 8-QCA as an ancillary ligand to tune deep-red emission for OLED applications.

Ligand Design & Preparation

Context: While some 8-QCA derivatives are commercially available, custom functionalization allows for solubility tuning and emission shifting.

Synthetic Pathway (Ligand Precursor)

If the specific 8-QCA derivative is unavailable, it is best synthesized via the oxidation of 8-methylquinoline derivatives.

Protocol:

-

Starting Material: 8-methylquinoline (substituted as necessary).

-

Oxidant: Selenium Dioxide (SeO₂) for selective oxidation or Potassium Permanganate (KMnO₄) for exhaustive oxidation.

-

Conditions: Reflux in Pyridine/Water (SeO₂) or aqueous t-BuOH (KMnO₄).

-

Purification: Acid-base extraction. The amphoteric nature of the quinoline nitrogen and carboxylic acid allows purification by precipitating at the isoelectric point (pH ~3.5–4.5).

Protocol A: Lanthanide (Ln³⁺) Complex Synthesis

Target: Europium (Red) and Terbium (Green) complexes. Mechanism: The 8-QCA ligand absorbs UV light and transfers energy to the Ln³⁺ excited state via the triplet state (Antenna Effect).

Materials

-

LnCl₃[1]·6H₂O or Ln(NO₃)₃·6H₂O (99.9% purity).

-

Quinoline-8-carboxylic acid derivative (Ligand, L).[2]

-

Sodium Hydroxide (NaOH) or Triethylamine (TEA).

-

Solvent: Ethanol/Water (9:1 v/v).

Step-by-Step Methodology

-

Ligand Deprotonation: Dissolve 3.0 equivalents of Ligand (L) in Ethanol. Add 3.0 equivalents of NaOH (1M aqueous solution) dropwise. Stir for 30 mins at room temperature to generate the sodium salt (NaL).

-

Critical Parameter: Ensure pH is neutral to slightly basic (pH 7–8) to ensure carboxylate coordination without forming insoluble hydroxides.

-

-

Metal Addition: Dissolve 1.0 equivalent of Ln salt in a minimal amount of water. Add this dropwise to the ligand solution.

-

Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. A heavy precipitate usually forms.

-

Isolation: Cool to room temperature. Filter the precipitate.[3]

-

Purification: Wash the solid sequentially with:

-

Cold water (removes NaCl/NaNO₃).

-

Cold ethanol (removes unreacted ligand).

-

Diethyl ether (facilitates drying).

-

-

Drying: Dry under vacuum at 60°C for 12 hours.

Troubleshooting Table (Ln-Series)

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Ligand not fully deprotonated. | Check pH; add dilute NaOH until pH ~7.5. |

| Luminescence Quenching | Coordination of water molecules.[4] | Dry final product thoroughly; consider using a synergistic ligand (e.g., phenanthroline) to displace water. |

| Broad Emission Band | Ligand fluorescence (incomplete energy transfer). | The triplet level of the ligand may not match the Ln³⁺ resonance level. Verify energy gap ( |

Protocol B: Cyclometalated Iridium(III) Complex Synthesis

Target: Heteroleptic Ir(III) complexes

Workflow Diagram

Caption: Two-step synthesis of heteroleptic Iridium(III) complexes involving dimer formation and subsequent bridge cleavage by 8-QCA.

Step-by-Step Methodology

Step 1: Synthesis of the Dimer

-

Combine

and the cyclometalating ligand ( -

Solvent: 2-ethoxyethanol/water (3:1 v/v).

-

Reflux at 110°C for 24 hours under Nitrogen.

-

Cool and add water to precipitate the yellow/orange dimer. Filter and wash with water/methanol.[3]

Step 2: Ancillary Ligand Coordination (The 8-QCA Step)

-

Suspend the Dimer (0.1 mmol) and 8-QCA (0.22 mmol) in 2-ethoxyethanol (10 mL).

-

Add Sodium Carbonate (

, 1.0 mmol) to deprotonate the carboxylic acid.-

Expert Insight: Carbonate is preferred over hydroxide here to prevent degradation of the sensitive fluoro-substituted

ligands often used in these syntheses.

-

-

Heat to 100°C for 12–16 hours under inert atmosphere (

or Ar). -

Workup: Remove solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM).

-

Purification: Flash column chromatography on Silica gel.

-

Eluent: DCM:Methanol (98:2 to 95:5). 8-QCA complexes are polar; gradient elution is often required.

-

Photophysical Characterization & Validation[4][5]

Energy Transfer Mechanism (Lanthanides)

The efficiency of the Ln-complex depends on the "Antenna Effect."[1] The 8-QCA triplet state (

Caption: Jablonski diagram illustrating the Antenna Effect: Ligand absorption -> Intersystem Crossing (ISC) -> Energy Transfer to Metal -> Emission.

Expected Data Parameters

| Parameter | Eu(III)-8QCA Complex | Ir(III)-8QCA Complex | Method |

| Excitation ( | 280–350 nm (Ligand | 350–450 nm (MLCT) | UV-Vis Spectroscopy |

| Emission ( | 612 nm (sharp, | 600–700 nm (broad) | PL Spectroscopy |

| Quantum Yield ( | 10–40% (Solid state) | 40–90% (Solution) | Integrating Sphere |

| Lifetime ( | 0.5 – 1.5 ms | 0.5 – 5.0 | TCSPC |

References

-

Gao, Q., et al. (2009). "Two binuclear lanthanide complexes with 4-quinoline carboxylic acid: crystal structures and luminescent properties." Journal of Coordination Chemistry. Link

- Beeby, A., et al. (1999). "Luminescence from Lanthanide(III) ions in solution." Journal of the Chemical Society, Perkin Transactions 2.

-

Tong, J., et al. (2023).[5] "Deep Red Emitting Heteroleptic Ir(III) Complexes that Incorporate Unsymmetrical 4-quinoline Carboxylic Acid Derived Ligands." European Journal of Inorganic Chemistry. Link

-

Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry. (Standard Nonoyama Protocol Reference). Link

-

Schmid, B., et al. (1994). "Structure and Photophysics of Iridium(III) Complexes." Inorganic Chemistry. Link

Sources

- 1. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]

- 2. 3d transition metal complexes with a julolidine–quinoline based ligand: structures, spectroscopy and optical properties - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Polymerization of Methyl Vinyl Ketone in Quinoline Synthesis

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the Combes synthesis of quinolines using methyl vinyl ketone (MVK). This resource provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to address the primary challenge in this synthesis: the acid-catalyzed polymerization of MVK. Our goal is to equip you with the expertise to enhance quinoline yield, simplify purification, and ensure the reproducibility of your results.

The Core Challenge: MVK Polymerization in Acidic Media

The Combes quinoline synthesis is a robust method for creating substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[1][2][3] When methyl vinyl ketone is used as a reactive and versatile precursor, a significant competing reaction arises. The strong acids required for the cyclization step of the Combes synthesis, such as concentrated sulfuric acid or polyphosphoric acid, are potent initiators of cationic polymerization of MVK.[4]

This unwanted side reaction rapidly consumes the MVK monomer, leading to significantly reduced yields of the desired quinoline product and the formation of polymeric byproducts that complicate purification. Understanding the underlying mechanism of this polymerization is key to devising effective preventative strategies.

Mechanism of Acid-Catalyzed MVK Polymerization

-

Initiation: A proton from the strong acid catalyst adds to the carbonyl oxygen of MVK, forming a resonance-stabilized carbocation.

-

Propagation: This carbocation is highly electrophilic and readily attacks the double bond of another MVK monomer, forming a new carbon-carbon bond and regenerating the carbocation at the end of the growing polymer chain.

-

Termination: The polymerization process continues until the chain is terminated, which can occur through various mechanisms, or until the monomer is depleted.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Combes synthesis with MVK and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Yield of Quinoline Product with Formation of a Thick, Intractable Residue

-

Primary Cause: Rapid, uncontrolled polymerization of MVK upon its introduction to the acidic reaction mixture.

-

Solution 1: Slow, Controlled Addition of MVK: Instead of adding MVK as a single portion, introduce it slowly and dropwise to the stirred solution of aniline in acid over an extended period (e.g., 15-30 minutes).[5] This maintains a low instantaneous concentration of the monomer, favoring the desired reaction with the aniline over self-polymerization.

-

Solution 2: Temperature Management: Maintain the reaction at a controlled, moderate temperature (e.g., 70-75°C) during the addition of MVK and the initial phase of the reaction.[5] While the Combes synthesis often requires heating for cyclization, excessive temperatures can accelerate the rate of polymerization.

-

Solution 3: Use of a Co-catalyst System: An improved process utilizes a dual catalyst system, such as ferric chloride supported on silica (silferc) and anhydrous zinc chloride.[5] This approach can facilitate the reaction under milder conditions, potentially reducing the propensity for polymerization.

Issue 2: Quinoline Product is Contaminated with Polymeric Byproducts, Complicating Purification

-

Primary Cause: Even with controlled addition, some polymerization is occurring, and the resulting polymer is co-extracted with the quinoline product.

-

Solution 1: Optimized Work-up Procedure: After basifying the reaction mixture with a solution like 10% NaOH, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate).[5] The polymer may have different solubility characteristics than the quinoline product. Consider a multi-step extraction or a solvent screen to selectively extract the desired product.

-

Solution 2: Purification via Column Chromatography: While not always economical for large-scale processes, column chromatography is a highly effective method for separating the quinoline product from polymeric impurities.[5] A gradient elution from a non-polar solvent to a more polar solvent on silica gel can effectively separate the target molecule.

-

Solution 3: Distillation: For quinolines that are sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method to separate the monomeric product from the non-volatile polymer.

Issue 3: Inconsistent Reaction Yields and Purity Between Batches

-

Primary Cause: The inherent reactivity of MVK and its tendency to spontaneously polymerize, even during storage.[6] The quality of the starting MVK can significantly impact the reaction outcome.

-

Solution 1: Use of Stabilized MVK and Proper Storage: MVK is typically stored with an inhibitor like hydroquinone to prevent spontaneous polymerization.[6] Ensure you are using MVK that has been properly stored (typically at 2-8°C) and contains a stabilizer.

-

Solution 2: Freshly Purify MVK Before Use: If you suspect the quality of your MVK is compromised, or for highly sensitive reactions, consider purifying it by distillation immediately before use. This removes any pre-formed oligomers and decomposition products.

-

Solution 3: Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions initiated by atmospheric oxygen and moisture, leading to more consistent results.[5]

Frequently Asked Questions (FAQs)

Q1: Can I use a standard radical polymerization inhibitor like hydroquinone in my Combes synthesis?

While hydroquinone is excellent for preventing radical polymerization during storage, its effectiveness in the strongly acidic conditions of the Combes synthesis is limited.[6] The primary polymerization pathway in this reaction is cationic, not radical. Therefore, strategies focused on controlling reaction conditions (slow addition, temperature control) are more effective than relying on radical inhibitors.

Q2: Are there alternative, milder catalysts for the Combes synthesis with MVK?

Yes, research has shown that catalysts like indium(III) chloride on silica gel can promote the reaction of anilines with alkyl vinyl ketones under microwave irradiation, often without a solvent.[7] Such methods can offer higher yields and simpler work-up procedures. Polyphosphoric acid (PPA) or its ester derivatives can also be more effective dehydrating agents than concentrated sulfuric acid in some cases.[2]

Q3: My reaction involves a substituted aniline. How does this affect the potential for MVK polymerization?

The electronic nature of the substituents on the aniline can influence the rate of the initial condensation step. Electron-donating groups on the aniline can increase its nucleophilicity, potentially accelerating the desired reaction with MVK and competing more effectively with polymerization. Conversely, strongly electron-withdrawing groups can slow down the condensation, giving polymerization more opportunity to occur.[1]

Q4: What is the role of each catalyst in the dual "silferc" and zinc chloride system?

In the patented improved process, the ferric chloride supported on silica (silferc) likely acts as a Lewis acid to activate the MVK and facilitate the initial Michael-type addition of the aniline. The subsequent addition of anhydrous zinc chloride, a stronger Lewis acid, promotes the cyclization and dehydration steps to form the quinoline ring.[5]

Q5: How can I confirm that the byproduct I'm seeing is indeed poly(methyl vinyl ketone)?

The polymer will typically appear as a sticky, viscous oil or an amorphous solid. Spectroscopic analysis can confirm its identity. In the ¹H NMR spectrum, the characteristic vinyl proton signals of the MVK monomer (around 5.9-6.3 ppm) will be absent, and you will see broad signals corresponding to the polymer backbone.[8]

Experimental Protocols and Visualizations

Protocol: Improved Combes Synthesis of 4-Methyl-6-methoxyquinoline

This protocol is adapted from an improved, higher-yield procedure that mitigates MVK polymerization.[5]

Materials:

-

4-methoxyaniline

-

Methyl vinyl ketone (MVK), stabilized

-

Acetic acid

-

Activated "silferc" (ferric chloride on silica gel)

-

Anhydrous zinc chloride

-

10% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 4-methoxyaniline (1.0 g, 8.1 mmol) in acetic acid (10 mL) in a round-bottom flask, add activated silferc (1.3 g, corresponding to 8.1 mmol ferric chloride) under a nitrogen atmosphere.

-

Stir the reaction mixture for 5 minutes at room temperature.

-

Add methyl vinyl ketone (0.62 g, 8.9 mmol) slowly, dropwise, over a period of 15 minutes.

-

Heat the reaction mixture to 70°C and maintain the temperature between 70-75°C for one hour.

-

Add anhydrous zinc chloride (1.1 g, 8.1 mmol) to the reaction mixture.

-

Increase the temperature to reflux and continue heating for an additional two hours.

-

Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

-

Carefully basify the filtrate with a 10% NaOH solution until it is alkaline.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography if necessary.

Workflow Diagrams

Quantitative Data Summary

| Parameter | Classical Approach | Improved Protocol[5] | Rationale for Improvement |